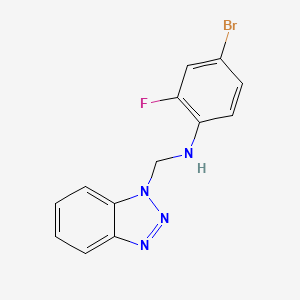

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline

Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline is a halogenated aniline derivative featuring a benzotriazole moiety linked via a methylene group. The compound’s structure combines a 4-bromo-2-fluoro-substituted aniline ring with a 1H-1,2,3-benzotriazole group, which may confer unique physicochemical and biological properties. This article provides a detailed comparison with structurally and functionally related compounds, emphasizing substituent effects, synthetic methodologies, and inferred pharmacological profiles.

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN4/c14-9-5-6-11(10(15)7-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXOKDIILNZEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline typically involves the reaction of 4-bromo-2-fluoroaniline with benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Research has indicated that benzotriazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The presence of the benzotriazole moiety enhances the compound's ability to interact with biological targets, thereby inhibiting tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies show that benzotriazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Materials Science

UV Stabilizers

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline can serve as a UV stabilizer in polymers and coatings. Benzotriazoles are known for their ability to absorb UV radiation, thus protecting materials from photodegradation. This property is particularly useful in enhancing the longevity and durability of plastics used in outdoor applications .

Conductive Polymers

Research indicates that incorporating benzotriazole derivatives into conductive polymers can improve their electrical properties. This application is crucial for developing advanced electronic materials used in sensors and flexible electronics .

Environmental Science

Pesticide Development

The compound's structure allows it to be explored as a precursor for novel pesticides. Its ability to interact with biological systems could lead to the development of more effective agricultural chemicals that target specific pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

In a study published in PubMed Central, researchers synthesized several benzotriazole derivatives and tested their cytotoxicity against human cancer cell lines. Among these derivatives, this compound showed promising results, demonstrating significant inhibition of cell proliferation at low micromolar concentrations .

Case Study 2: UV Stabilization

A study focused on the incorporation of benzotriazole derivatives into polymer matrices revealed that this compound significantly enhanced UV stability compared to unmodified polymers. The treated samples exhibited reduced degradation rates under prolonged UV exposure .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s distinct features include a 4-bromo-2-fluoroaniline backbone and a benzotriazol-1-ylmethyl substituent. Key structural analogs and their differences are summarized below:

Key Observations :

- Halogen Effects : Bromine (Br) in the target compound enhances lipophilicity and steric bulk compared to fluorine (F) or chlorine (Cl) in analogs .

- Scaffold Variations : Benzamide derivatives () introduce hydrogen-bonding capacity via the carbonyl group, absent in the aniline-based target compound .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline is a compound belonging to the class of benzotriazole derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- IUPAC Name : N-(benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline

- Molecular Formula : C14H13BrF N4

- Molar Mass : 317.18 g/mol

- Density : 1.51 g/cm³ (predicted)

- Boiling Point : 501.0 ± 45.0 °C (predicted)

- pKa : 1.98 ± 0.50 (predicted)

Structural Features

The compound features a benzotriazole ring that contributes to its biological activity through π–π stacking interactions and hydrogen bonding with enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity towards specific molecular targets.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound has demonstrated mild to moderate antibacterial and antifungal properties. Studies have shown that benzotriazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis .

- Anti-inflammatory Effects : Compounds within the benzotriazole family have been screened for anti-inflammatory properties, indicating potential therapeutic applications in managing inflammation-related conditions .

- Anticancer Potential : Research indicates that benzotriazole derivatives may serve as building blocks for anticancer agents due to their ability to interact with cellular pathways involved in tumorigenesis .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound. The results indicated:

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | E. coli, Bacillus subtilis | Moderate |

| Other Benzotriazoles | Pseudomonas fluorescens, Xanthomonas campestris | Mild |

This table highlights the comparative activity levels observed across different strains.

Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, benzotriazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that certain derivatives could significantly reduce inflammation markers, indicating potential use in inflammatory diseases .

Safety Considerations

This compound exhibits some toxicity concerns:

- Skin Irritation : Classified as a skin irritant (Category 2).

- Eye Irritation : Causes serious eye irritation (Category 2A).

- Respiratory Effects : May induce respiratory irritation upon inhalation.

The compound's safety profile necessitates careful handling and usage under controlled conditions .

Q & A

Q. What are the established synthetic routes for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline, and what intermediates are critical?

A typical synthesis involves coupling 4-bromo-2-fluoroaniline derivatives with benzotriazole-containing reagents. For example, intermediates such as 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5) or halogenated aromatic precursors are often used to introduce the benzotriazole moiety via nucleophilic substitution or cross-coupling reactions . Key steps include protecting group strategies (e.g., Boc protection) and azide-alkyne cycloaddition for triazole formation .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what diagnostic peaks should researchers prioritize?

- 1H/13C NMR : Look for aromatic proton signals split by bromo/fluoro substituents (e.g., 7.0–8.5 ppm for benzotriazole protons) and methylene bridges (N-CH2-triazole, ~4.5–5.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with a mass accuracy <5 ppm, as demonstrated in studies of structurally related halogenated triazoles .

- X-ray crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving halogen bonding interactions .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data be systematically addressed?

Discrepancies often arise from solvent effects, conformational flexibility, or incomplete DFT optimization. Use Gaussian09 or ORCA with explicit solvent models (e.g., PCM) and compare multiple functionals (B3LYP vs. ωB97X-D). Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals, as done in studies of nitrosoaniline derivatives . For ambiguous cases, crystallographic validation (via SHELX) is recommended .

Q. What catalytic strategies improve reaction yields during benzotriazole introduction under varying conditions?

- Palladium catalysis : Optimize Buchwald-Hartwig amination using XPhos or SPhos ligands for coupling aryl halides with benzotriazole amines. Yields >70% are achievable with 2 mol% Pd(OAc)2 .

- Copper(I)-mediated click chemistry : For azide-alkyne cycloaddition, use CuI/DBU in DMF at 60°C to enhance regioselectivity .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) for thermally demanding steps, as shown in similar triazole syntheses .

Q. How do bromo and fluoro substituents influence reactivity in cross-coupling reactions?

- Bromo : Acts as a superior leaving group in Suzuki-Miyaura couplings due to its moderate electronegativity and bond dissociation energy.

- Fluoro : Electron-withdrawing effects deactivate the aromatic ring, requiring harsher conditions (e.g., PdCl2(dppf) at 100°C) for coupling, as observed in pyrazole derivatives .

- Steric effects : Ortho-fluoro substituents hinder catalyst access, necessitating bulky ligands (e.g., t-BuBrettPhos) for efficient coupling .

Q. Which computational approaches best model interactions between this compound and biological targets?

- Molecular docking (AutoDock Vina) : Focus on the benzotriazole moiety’s π-π stacking with fungal CYP51 enzymes, as seen in antifungal triazole analogs .

- MD simulations (GROMACS) : Assess binding stability of the bromo/fluoro-substituted aromatic ring in hydrophobic pockets over 100-ns trajectories.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity, leveraging data from halogenated aniline derivatives .

Data Contradiction and Optimization

Q. Why might X-ray crystallography and DFT-optimized structures show divergent bond angles in the benzotriazole ring?

Crystal packing forces and intermolecular interactions (e.g., halogen bonding) can distort bond angles vs. gas-phase DFT models. Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts, as applied in studies of bromo-fluoro pyrazoles .

Q. How should researchers address low yields in final purification steps?

- Chromatography : Use gradient elution (hexane/EtOAc 10:1 to 3:1) on silica gel to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility data for intermediates like 4-bromo-2-fluorobenzyl bromide .

- HPLC-MS : Monitor purity in real-time, as demonstrated for triazole carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.